5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazinoindole core, which is a fused ring system combining a triazine and an indole moiety. The presence of a thiol group at the 3-position and a methyl group at the 5-position further enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of isatins with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazinoindole derivative . For instance, the condensation of tert-butyl-substituted isatins with thiosemicarbazide has been reported to produce tert-butyl-substituted triazinoindole-3-thiols .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, continuous flow synthesis techniques could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazinoindole core or the thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazinoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole core .
Scientific Research Applications
5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . The molecular targets and pathways involved include the mitochondria-mediated apoptosis pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazino[5,6-b]indole: Lacks the thiol group, which reduces its reactivity and biological activity.
Indolo[2,3-b]quinoxaline: Contains a quinoxaline moiety instead of a triazine, leading to different chemical and biological properties.
Uniqueness
5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of both a thiol group and a methyl group, which enhance its chemical reactivity and biological activity. Its ability to selectively chelate ferrous ions and induce apoptosis in cancer cells further distinguishes it from similar compounds .
Properties
IUPAC Name |
5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYGCPYYIBGBCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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